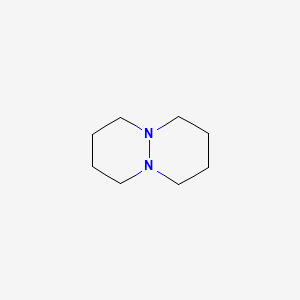
1,6-Diazabicyclo(4.4.0)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazabicyclo(4.4.0)decane is a bicyclic organic compound with the molecular formula C8H16N2. It is a heterocyclic amine, characterized by a bicyclic structure containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Méthodes De Préparation
1,6-Diazabicyclo(4.4.0)decane can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diphosphinobutane to form 1,2-diphosphacyclohexane, which then undergoes further reactions to yield this compound . Another method involves the conversion of β-(piperidyl-2)-propionic acid to β-(1-nitrosopiperidyl-2)-propionic acid, followed by reduction and cyclization steps .
Analyse Des Réactions Chimiques
1,6-Diazabicyclo(4.4.0)decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, zinc dust, and acetic anhydride . Major products formed from these reactions include derivatives such as 2-cyanomethyl-1,6-diazabicyclo(4.4.0)decane and 2-alkyl derivatives .
Applications De Recherche Scientifique
1,6-Diazabicyclo(4.4.0)decane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex multifunctional frameworks . In biology and medicine, it has been studied for its potential antibacterial activities and as a scaffold for the development of novel antibiotics . Additionally, it has applications in the design and synthesis of novel diazabicyclo derivatives with biological activity .
Mécanisme D'action
The mechanism of action of 1,6-diazabicyclo(4.4.0)decane involves its interaction with molecular targets and pathways in biological systems. It has been shown to exhibit potent and selective antibacterial activities by targeting specific bacterial enzymes and disrupting their function . The compound’s unique bicyclic structure allows it to interact with these targets effectively.
Comparaison Avec Des Composés Similaires
1,6-Diazabicyclo(4.4.0)decane can be compared with other similar compounds, such as 1,2-diazabicyclo(4.4.0)decane and 1,6-diphosphabicyclo(4.4.0)decane . While these compounds share a similar bicyclic structure, this compound is unique in its chemical properties and applications. For example, 1,2-diazabicyclo(4.4.0)decane is synthesized from β-(piperidyl-2)-propionic acid and has different reactivity and biological activity .
Propriétés
Numéro CAS |
3661-15-2 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydropyridazino[1,2-a]pyridazine |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 |
Clé InChI |
RSIWLHLUUQGERP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


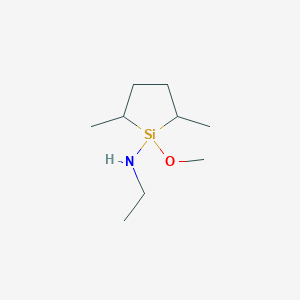
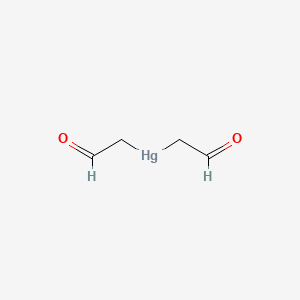
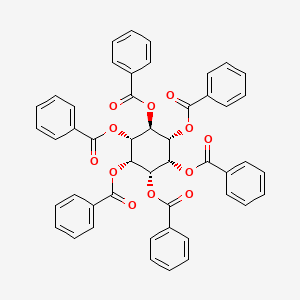
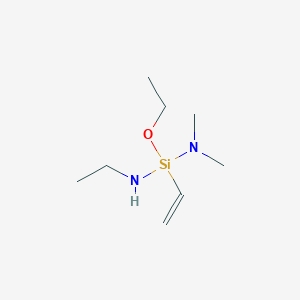
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
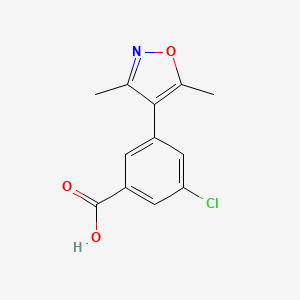
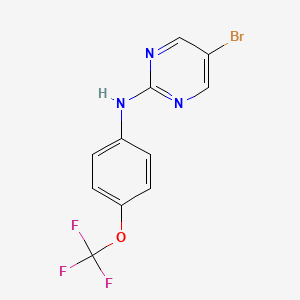

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
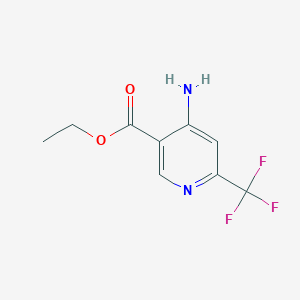
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
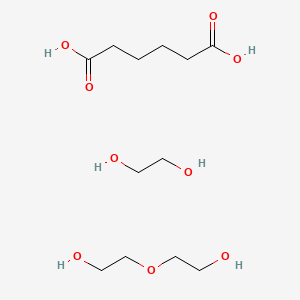
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
